4-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride
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Overview
Description
4-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C₉H₉FN₂O₄S₂. This compound is characterized by the presence of a sulfonyl fluoride group, a sulfamoyl group, and a cyanoethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1-sulfonyl fluoride and 1-cyanoethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Procedure: Benzene-1-sulfonyl fluoride is reacted with 1-cyanoethylamine in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, resulting in the formation of sulfonic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base.
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Lithium aluminum hydride or other suitable reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonyl derivatives.
Hydrolysis: Sulfonic acid derivatives.
Reduction: Aminoethylsulfamoyl derivatives.
Scientific Research Applications
4-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it a potent inhibitor of enzymes that have nucleophilic active sites, such as serine proteases. The compound can form a stable covalent bond with the serine residue in the active site, thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
4-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
4-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts high reactivity towards nucleophiles. This makes it particularly useful in applications where covalent modification of target molecules is desired, such as enzyme inhibition studies.
Properties
IUPAC Name |
4-(1-cyanoethylsulfamoyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4S2/c1-7(6-11)12-18(15,16)9-4-2-8(3-5-9)17(10,13)14/h2-5,7,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFQOQKZQCMLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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